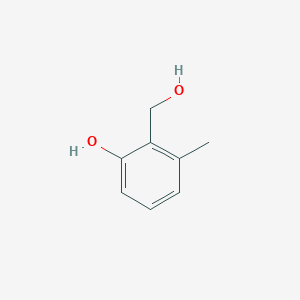![molecular formula C12H13F3N2 B3122063 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine CAS No. 299440-76-9](/img/structure/B3122063.png)
2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine
Übersicht
Beschreibung
2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine is a chemical compound with the molecular formula C12H13F3N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The presence of the trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable molecule in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions. This reaction selectively introduces the trifluoromethyl group to the C2 position of the indole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly and cost-effective reagents like CF3SO2Na suggests potential scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce various amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties
Medicine: Investigated for its role in drug development, particularly in targeting specific receptors and pathways.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its stability and bioactivity.
Wirkmechanismus
The mechanism of action of 2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist or antagonist at various receptors, including serotonin receptors, which play a crucial role in its biological effects . The trifluoromethyl group enhances its binding affinity and stability, contributing to its potency and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2,5-Dimethoxy-4-(trifluoromethyl)phenyl]ethanamine: Known for its psychedelic effects and high binding affinity to serotonin receptors.
2-Trifluoromethylindole: Another indole derivative with similar trifluoromethyl substitution, used in various synthetic applications.
Uniqueness
2-[2-Methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the C2 position of the indole ring enhances its stability, lipophilicity, and biological activity, making it a valuable compound in research and industrial applications .
Eigenschaften
IUPAC Name |
2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2/c1-7-8(5-6-16)9-3-2-4-10(11(9)17-7)12(13,14)15/h2-4,17H,5-6,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWMMFHMHBTSQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C(F)(F)F)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4S,4'S)-2,2'-Cyclopentylidenebis[4-tert-butyl-4,5-dihydrooxazole]](/img/structure/B3122009.png)
![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)
![9H-Tribenzo[b,d,f]azepine](/img/structure/B3122018.png)







